N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine
Description
N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine is a chemical compound that belongs to the class of indole derivatives. . The compound features a phenyl group attached to the indole ring, which is further connected to a prop-2-en-1-imine group.
Properties
CAS No. |
62308-84-3 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-(3-phenylindol-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C17H14N2/c1-2-12-18-19-13-16(14-8-4-3-5-9-14)15-10-6-7-11-17(15)19/h2-13H,1H2 |
InChI Key |
OBFMLGSHTXOPEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NN1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylindole with propargylamine under specific reaction conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding aldehydes or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
N-(3-Phenyl-1H-indol-1-yl)prop-2-en-1-imine can be compared with other similar compounds, such as:
3-Phenyl-N-(3-(trimethoxysilyl)propyl)prop-2-en-1-imine: This compound has a similar structure but with a trimethoxysilyl group, which may impart different chemical and biological properties.
Prop-2-en-1-imine derivatives: These compounds share the prop-2-en-1-imine group but may have different substituents on the indole ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the indole and prop-2-en-1-imine moieties, resulting in a compound with distinct chemical and biological properties.
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